molecular formula C11H16N2O2 B1373483 4-[Butyl(methyl)amino]pyridine-2-carboxylic acid CAS No. 1094219-12-1

4-[Butyl(methyl)amino]pyridine-2-carboxylic acid

Cat. No.: B1373483
CAS No.: 1094219-12-1
M. Wt: 208.26 g/mol
InChI Key: PDYWQLNFHUEBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Butyl(methyl)amino]pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a butyl(methyl)amino group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Butyl(methyl)amino]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-aminopyridine with butyl bromide and methyl iodide, followed by carboxylation at the 2-position. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The carboxylation step can be carried out using carbon dioxide under high pressure or by employing a carboxylating agent such as diethyl carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[Butyl(methyl)amino]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated amino groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

4-[Butyl(methyl)amino]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: A simpler analog with a carboxylic acid group at the 2-position but lacking the butyl(methyl)amino substitution.

    4-Aminopyridine-2-carboxylic acid: Similar structure but with an amino group at the 4-position instead of the butyl(methyl)amino group.

    4-Butylpyridine-2-carboxylic acid: Contains a butyl group at the 4-position but lacks the methylamino substitution.

Uniqueness

4-[Butyl(methyl)amino]pyridine-2-carboxylic acid is unique due to the presence of both butyl and methylamino groups at the 4-position, which can significantly influence its chemical reactivity and biological activity. This dual substitution provides a distinct set of properties that can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[butyl(methyl)amino]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-4-7-13(2)9-5-6-12-10(8-9)11(14)15/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYWQLNFHUEBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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